molecular formula C16H27N3O3 B12781582 Butanoic acid, L-2-amino-4-(4-amino-2,5-cyclohexadien-1-yl)-L-isoleucyl- CAS No. 96717-73-6

Butanoic acid, L-2-amino-4-(4-amino-2,5-cyclohexadien-1-yl)-L-isoleucyl-

Cat. No.: B12781582
CAS No.: 96717-73-6
M. Wt: 309.40 g/mol
InChI Key: AFBIDHYBVNNJGJ-ASUPZPJHSA-N
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Description

Butanoic acid, L-2-amino-4-(4-amino-2,5-cyclohexadien-1-yl)-L-isoleucyl- is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of both amino and carboxylic acid functional groups, making it an important molecule in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, L-2-amino-4-(4-amino-2,5-cyclohexadien-1-yl)-L-isoleucyl- typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexadienyl ring, followed by the introduction of amino groups through amination reactions. The final steps often involve coupling the cyclohexadienyl derivative with butanoic acid and isoleucine under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing catalysts and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, L-2-amino-4-(4-amino-2,5-cyclohexadien-1-yl)-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced amino derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Scientific Research Applications

Butanoic acid, L-2-amino-4-(4-amino-2,5-cyclohexadien-1-yl)-L-isoleucyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanoic acid, L-2-amino-4-(4-amino-2,5-cyclohexadien-1-yl)-L-isoleucyl- exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid derivatives: Compounds with similar structures but different functional groups.

    Amino acids: Other amino acids with comparable biochemical properties.

    Cyclohexadienyl derivatives: Molecules containing the cyclohexadienyl ring with different substituents.

Uniqueness

Butanoic acid, L-2-amino-4-(4-amino-2,5-cyclohexadien-1-yl)-L-isoleucyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

96717-73-6

Molecular Formula

C16H27N3O3

Molecular Weight

309.40 g/mol

IUPAC Name

(2S)-4-(4-aminocyclohexa-2,5-dien-1-yl)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanoic acid

InChI

InChI=1S/C16H27N3O3/c1-3-10(2)14(18)15(20)19-13(16(21)22)9-6-11-4-7-12(17)8-5-11/h4-5,7-8,10-14H,3,6,9,17-18H2,1-2H3,(H,19,20)(H,21,22)/t10-,11?,12?,13-,14-/m0/s1

InChI Key

AFBIDHYBVNNJGJ-ASUPZPJHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC1C=CC(C=C1)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC1C=CC(C=C1)N)C(=O)O)N

Origin of Product

United States

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